molecular formula C9H5F3O2 B2579940 5-(Trifluoromethoxy)-1-benzofuran CAS No. 1261491-15-9

5-(Trifluoromethoxy)-1-benzofuran

Cat. No.: B2579940
CAS No.: 1261491-15-9
M. Wt: 202.132
InChI Key: DYWSGIXQIMAREU-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1-benzofuran is an organic compound that features a benzofuran ring substituted with a trifluoromethoxy group at the 5-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can introduce different functional groups onto the benzofuran ring .

Scientific Research Applications

5-(Trifluoromethoxy)-1-benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-1-benzofuran involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)-1-benzofuran is unique due to the presence of both the benzofuran ring and the trifluoromethoxy group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-(trifluoromethoxy)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSGIXQIMAREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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